

Elizabethin for Immunofluorescence Staining: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elizabethin is a novel, high-affinity monoclonal antibody designed for the specific detection of the hypothetical protein, "E-cadherin Proliferation Factor" (EPF), a key regulator in the "Cell Adhesion and Proliferation (CAP)" signaling pathway. This document provides detailed protocols for the use of **Elizabethin** in immunofluorescence (IF) staining of cultured cells and formalin-fixed paraffin-embedded (FFPE) tissues. Additionally, it includes sample data, troubleshooting guidelines, and a representation of the targeted signaling pathway. Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells and tissues.[1][2]

Product Information

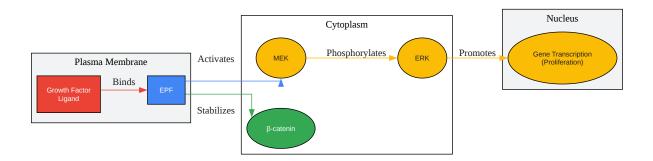


Product Name	Elizabethin (Anti-EPF Monoclonal Antibody)
Catalog Number	EZ-IF-001
Antigen	Recombinant human E-cadherin Proliferation Factor (EPF)
Isotype	Mouse IgG2a
Applications	Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blot (WB)
Recommended Dilution for IF	1:250 - 1:1000
Storage	Store at 4°C for short-term use (up to 1 month). For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[3]

Signaling Pathway

Elizabethin targets the E-cadherin Proliferation Factor (EPF), a transmembrane protein involved in the "Cell Adhesion and Proliferation (CAP)" pathway. Upon ligand binding, EPF dimerizes and initiates a downstream signaling cascade that promotes cell proliferation through the activation of the MAPK/ERK pathway, while also stabilizing cell-cell adhesion via its interaction with beta-catenin.





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The CAP Signaling Pathway initiated by EPF activation.

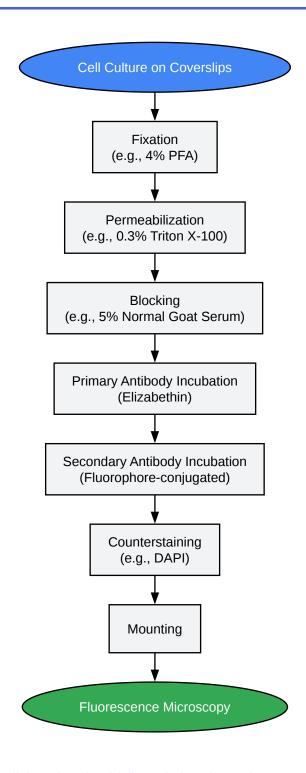
Experimental Protocols

I. Immunofluorescence Staining of Cultured Adherent Cells

This protocol is designed for cells grown on coverslips or in chamber slides.[4][5][6]

A. Workflow





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Workflow for immunofluorescence staining of cultured cells.

B. Reagents and Buffers



- Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.[4]
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a fume hood.[6]
- Permeabilization Buffer: 0.3% Triton X-100 in PBS.[4]
- Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100.[7]
- Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.
- Primary Antibody: Elizabethin (Anti-EPF), diluted 1:500 in Antibody Dilution Buffer.
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions in Antibody Dilution Buffer.
- Counterstain: DAPI (4',6-diamidino-2-phenylindole) at 1 μg/mL in PBS.
- Antifade Mounting Medium.
- C. Step-by-Step Protocol
- Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.
- Washing: Gently wash the cells twice with pre-warmed PBS.[4]
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
- Washing: Wash the cells three times with PBS for 5 minutes each.[6]
- Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.[1]
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1
 hour at room temperature.[7]



- Primary Antibody Incubation: Dilute **Elizabethin** to the desired concentration (e.g., 1:500) in Antibody Dilution Buffer. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.[7]
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[5]
- Final Wash: Wash the cells once with PBS.
- Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium.
 [6]
- Imaging: Visualize the staining using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

II. Immunofluorescence Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is for staining 5 µm thick sections of FFPE tissue.[8][9][10]

- A. Reagents and Buffers
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized Water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.



- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 5% Normal Goat Serum in PBST.
- Antibody Dilution Buffer: 1% BSA in PBST.
- Primary and Secondary Antibodies: As described for cultured cells.
- Counterstain and Mounting Medium: As described for cultured cells.
- B. Step-by-Step Protocol
- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 5 minutes each.[11]
 - Immerse in 100% ethanol: 2 changes for 3 minutes each.
 - Immerse in 95% ethanol: 1 change for 3 minutes.
 - Immerse in 70% ethanol: 1 change for 3 minutes.
 - Rinse with deionized water.[9]
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse with deionized water.
- Washing: Wash slides twice with Wash Buffer for 5 minutes each.
- Permeabilization: If required, incubate with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with Blocking Buffer for 1 hour at room temperature.[9]



- Primary Antibody Incubation: Incubate with diluted **Elizabethin** overnight at 4°C.[7]
- Washing: Wash three times with Wash Buffer for 5 minutes each.
- Secondary Antibody Incubation: Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.[7]
- Washing: Wash three times with Wash Buffer for 5 minutes each, protected from light.
- Counterstaining: Incubate with DAPI for 5 minutes.
- Final Wash: Wash once with Wash Buffer.
- Mounting: Mount with antifade mounting medium.
- Imaging: Visualize using a fluorescence or confocal microscope.

Quantitative Data

The following table presents hypothetical data from an experiment using **Elizabethin** to quantify the expression of EPF in response to a growth factor stimulus in cultured cells. Fluorescence intensity was measured using ImageJ software.[12][13]

Treatment Group	Mean Fluorescence Intensity (Arbitrary Units) ± SD	Fold Change vs. Control
Control (Unstimulated)	150.8 ± 12.5	1.0
Growth Factor (10 ng/mL, 24h)	452.4 ± 25.1	3.0
Inhibitor + Growth Factor	165.2 ± 15.8	1.1

Data represents the mean of three independent experiments. SD = Standard Deviation.

Controls and Troubleshooting

Proper controls are essential for the validation of immunofluorescence results.[14][15][16]

Positive Control: Use a cell line or tissue known to express the target protein.[16]



- Negative Control: Use a cell line or tissue known not to express the target protein.[15]
- Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[16]
- Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[14]

Problem	Possible Cause	Solution
Weak or No Signal	Insufficient antibody concentration.	Optimize antibody titration.[17]
Improper fixation.	Test different fixation methods or durations.[17]	
Incompatible primary/secondary antibodies.	Ensure the secondary antibody is raised against the host species of the primary.[18]	
High Background	Non-specific antibody binding.	Increase blocking time or change blocking reagent.[18]
Antibody concentration too high.	Reduce the concentration of primary or secondary antibodies.[18]	
Insufficient washing.	Increase the number or duration of wash steps.[17]	
Autofluorescence	Intrinsic fluorescence of the tissue.	Use an autofluorescence quenching reagent or select fluorophores in the far-red spectrum.[3]

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